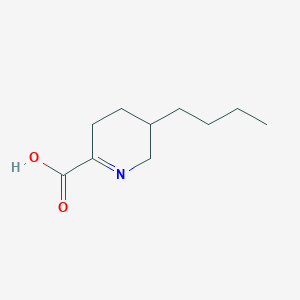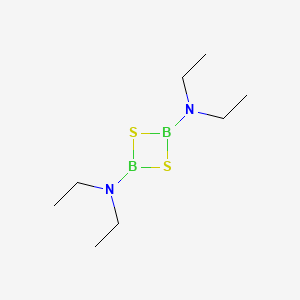
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine is a unique organoboron compound characterized by its distinctive structure containing both boron and sulfur atoms
Vorbereitungsmethoden
The synthesis of N2,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine typically involves the reaction of diethylamine with boron-sulfur precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-sulfur bonds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N2,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine involves its interaction with molecular targets through its boron and sulfur atoms. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The specific pathways involved depend on the context of its application, whether in catalysis, drug development, or materials science.
Vergleich Mit ähnlichen Verbindungen
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine can be compared with other similar compounds such as:
6-Chloro-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4-diamine: This compound also contains nitrogen and ethyl groups but differs in its core structure and reactivity.
N~2~,N~4~-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine: Similar in having nitrogen and ethyl groups, but with different functional groups leading to varied applications and reactivity.
Eigenschaften
CAS-Nummer |
6105-36-8 |
|---|---|
Molekularformel |
C8H20B2N2S2 |
Molekulargewicht |
230.0 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N-tetraethyl-1,3,2,4-dithiadiboretane-2,4-diamine |
InChI |
InChI=1S/C8H20B2N2S2/c1-5-11(6-2)9-13-10(14-9)12(7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
BPXZAIMFRIYLNI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(SB(S1)N(CC)CC)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


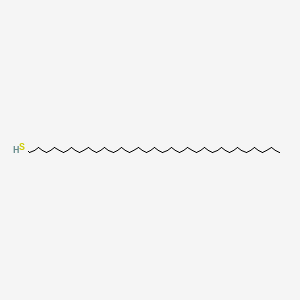
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)
![5-[(4-Chlorophenyl)diazenyl]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B14731273.png)
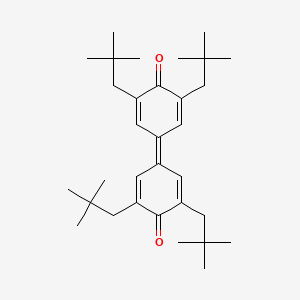


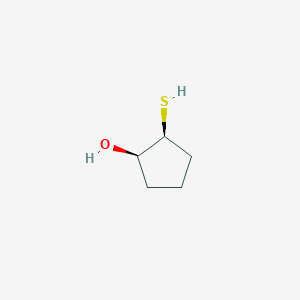
![Ethyl 4,5-dimethyl-2-[(2-naphthalen-2-ylsulfonylacetyl)amino]thiophene-3-carboxylate](/img/structure/B14731305.png)
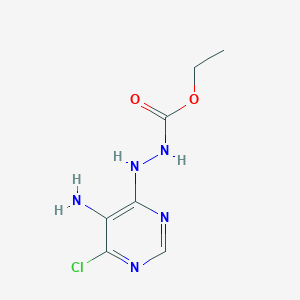
![6-[[1-[2-(4-Cyclohexylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731317.png)
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)

